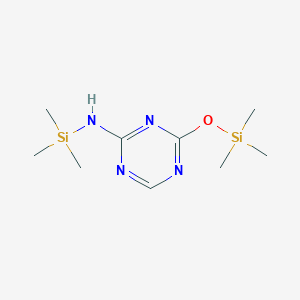
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine is a chemical compound with the formula C₉H₂₀N₄OSi₂ and a molecular weight of 2564523 It is a derivative of 5-azacytosine, where the hydrogen atoms are replaced by trimethylsilyl groups
准备方法
The synthesis of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine typically involves the silylation of 5-azacytosine. One common method includes the reaction of 5-azacytosine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
化学反应分析
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学研究应用
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential role in DNA methylation and gene expression regulation.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA methyltransferases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce cytotoxicity by disrupting RNA metabolism and inhibiting protein synthesis .
相似化合物的比较
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:
5-Azacytidine: Another nucleoside analogue with similar DNA methyltransferase inhibitory properties.
Zebularine: A cytidine analogue that also inhibits DNA methylation.
属性
分子式 |
C9H20N4OSi2 |
|---|---|
分子量 |
256.45 g/mol |
IUPAC 名称 |
N-trimethylsilyl-4-trimethylsilyloxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3,(H,10,11,12,13) |
InChI 键 |
DPOVLFLVTXSCRO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=NC(=NC=N1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


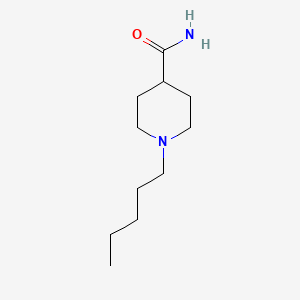
![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
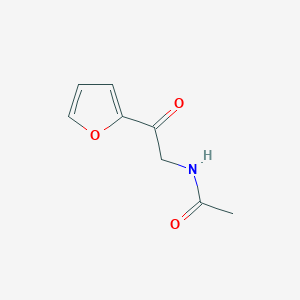
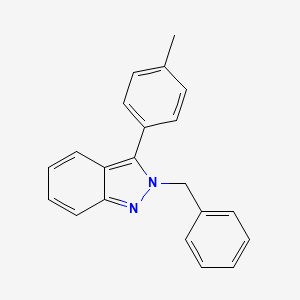
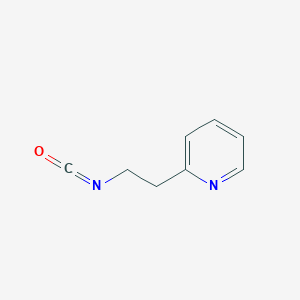
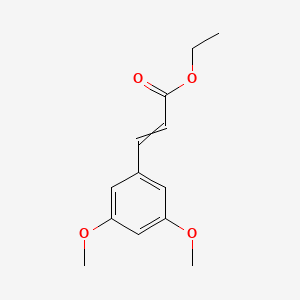
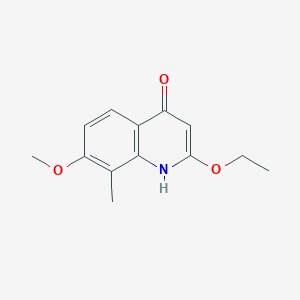
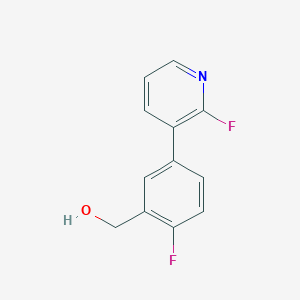
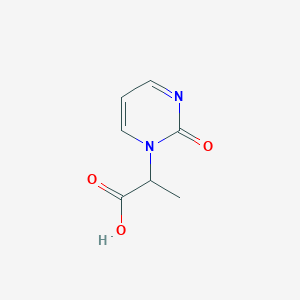
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
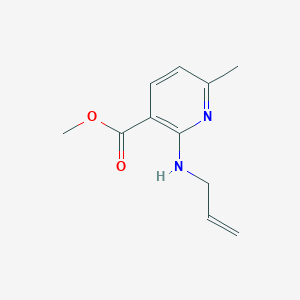
![Hydroxy[bis(4-methoxyphenyl)]acetic acid](/img/structure/B8742456.png)
![2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]](/img/structure/B8742463.png)
